3-Azido-1-phenylcyclobutane-1-carbonitrile
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Description
3-Azido-1-phenylcyclobutane-1-carbonitrile is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.229. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Bicyclic Compounds : An improved two-step synthetic approach is used to create 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. This involves a reversible addition of hydrogen cyanide to in situ generated imines, followed by intramolecular nucleophilic substitution. These compounds, featuring a stable bicyclic skeleton and an easily reducible cyano group, have potential applications in various chemical syntheses (De Blieck & Stevens, 2011).
Synthesis of Functionalized Bicyclic Tetrazoles : Aliphatic azidonitriles can undergo cyclo-additions to form bicyclic tetrazoles. This process, facilitated by the presence of BF3·OEt2, is significant for synthesizing diversely functionalized bicyclic tetrazoles, which have applications in material science and pharmaceuticals (Hanessian et al., 2010).
Synthesis of Azo Dyes : Heterocyclic azo dyes synthesized via diazo-coupling reaction have applications in various industries. These dyes, made from different coupling compounds including carbonitriles, have shown promising anti-tubercular activity and potential as anticancer agents (Mallikarjuna & Keshavayya, 2020).
Pharmaceutical and Biological Applications
Antioxidant Properties : Certain carbonitriles, like phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, exhibit significant antioxidant properties. These compounds could potentially be used in pharmaceuticals for their antioxidant effects, as well as in the synthesis of more complex products like triazole and tetrazole systems (Savegnago et al., 2016).
Potential Inhibitors for SARS CoV-2 RdRp : Azafluorene derivatives, synthesized using carbonitrile compounds, have been studied for their potential to inhibit SARS CoV-2 RdRp, the enzyme responsible for the replication of the coronavirus. This indicates a potential application in antiviral drug development (Venkateshan et al., 2020).
Material Science and Photophysical Studies
Preparation of Energetic Materials : Carbonitrile derivatives have been used in the preparation of energetic C-azido-1, 2, 4-triazoles. These compounds are significant in material science for their potential as primary explosives due to their sensitivity to various stimuli (Izsák et al., 2013).
Photochemical Reactions : Studies on the photochemical reactions of carbonitriles with arylalkenes highlight the potential application of these compounds in photophysical research and material synthesis. These reactions are important for understanding the mechanisms of light-induced chemical transformations (Mella et al., 1991).
Properties
IUPAC Name |
3-azido-1-phenylcyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOQKPIRRUTVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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